![molecular formula C20H21N3OS B2894259 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 851131-51-6](/img/structure/B2894259.png)
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Crystal Structure and Biological Studies
Crystal Structure Analysis : Derivatives of 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide have been synthesized and their molecular structures confirmed through single crystal X-ray diffraction. These structures feature intermolecular hydrogen bonds, contributing to their stability and physical properties (Karanth et al., 2019).
Biological Applications : In vitro biological activities, specifically antioxidant and antibacterial activities, have been evaluated for certain derivatives. Some showed potent antioxidant activity and good antibacterial efficacy against specific bacteria like Staphylococcus aureus (Karanth et al., 2019).
Imidazole-Based Compounds in Molecular Design
- Molecular Host for Anions : Imidazole-containing bisphenols derived from this compound have been studied for their ability to form salts with various acids. The structural analysis of these salts reveals intricate hydrogen bonding structures and potential for anion encapsulation (Nath & Baruah, 2012).
Metal-Free Chemical Synthesis
- C-3 Methylsulfanylation : A method for the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines has been developed. This involves a metal-free process using dimethyl sulfoxide as both the methylsulfanyl source and solvent, illustrating the versatility of these compounds in organic synthesis (Chen et al., 2017).
Coordination Complexes and Antioxidant Activity
- Synthesis of Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives of this compound have been synthesized. Their structures, characterized by various spectroscopic methods, exhibit unique architectures and significant antioxidant activity (Chkirate et al., 2019).
Luminescence Sensing
- Luminescence in Metal-Organic Frameworks : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized, exhibiting potential as fluorescence sensors due to their sensitivity to benzaldehyde derivatives (Shi et al., 2015).
作用機序
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for “2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide” is not provided in the retrieved papers.
特性
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-7-9-17(10-8-14)22-19(24)13-25-20-21-11-12-23(20)18-6-4-5-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXRUVLRFVDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2894176.png)
![[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2894177.png)
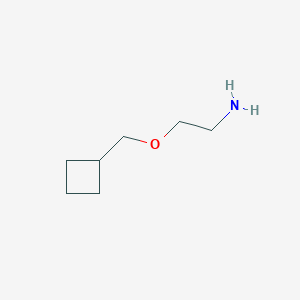
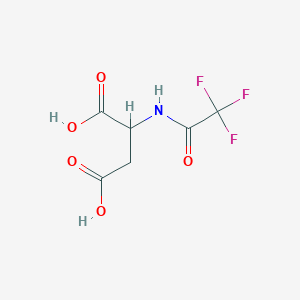


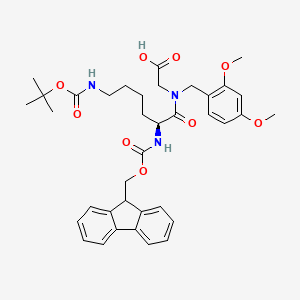
![1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2894187.png)
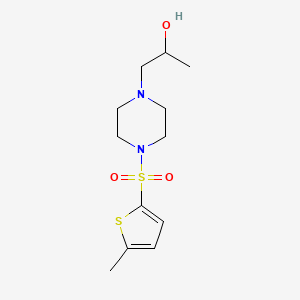
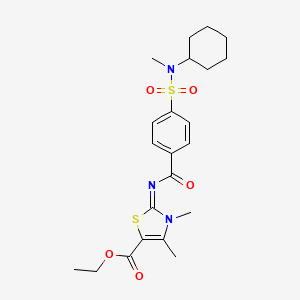
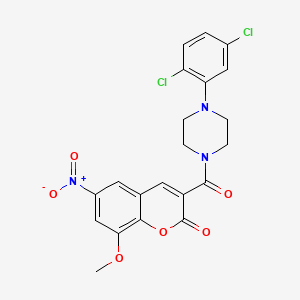
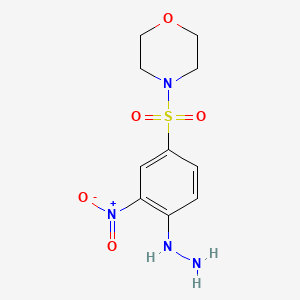

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2894197.png)